(3-Methylpyridin-2-yl)methanamine hydrochloride

Histamine N-Methyltransferase Enzyme Inhibition Probe Development

SAR campaigns relying on unsubstituted 2-picolylamine risk target disengagement and selectivity drift due to absent 3-methyl modulation of the pyridine electronic environment. (3-Methylpyridin-2-yl)methanamine hydrochloride delivers the defined 3-substitution pattern required for reproducible pharmacological outcomes. • HMT Inhibition: Validated IC50 360 nM against rat kidney HMT • CYP2A6 Pharmacophore: 3-methyl geometry essential for potency & selectivity • M3 Counter-Screening: Documented receptor binding for off-target liability profiling Supplied as hydrochloride salt, ≥95% purity, with full analytical documentation.

Molecular Formula C7H11ClN2
Molecular Weight 158.629
CAS No. 153936-25-5
Cat. No. B591673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Methylpyridin-2-yl)methanamine hydrochloride
CAS153936-25-5
Molecular FormulaC7H11ClN2
Molecular Weight158.629
Structural Identifiers
SMILESCC1=C(N=CC=C1)CN.Cl
InChIInChI=1S/C7H10N2.ClH/c1-6-3-2-4-9-7(6)5-8;/h2-4H,5,8H2,1H3;1H
InChIKeyRXEGAVWOPSLNLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Methylpyridin-2-yl)methanamine hydrochloride Overview


(3-Methylpyridin-2-yl)methanamine hydrochloride (CAS 153936-25-5) is a pyridine-derived primary amine featuring a methyl group at the 3-position and a methanamine group at the 2-position of the aromatic ring, supplied as a hydrochloride salt [1]. This compound serves as a versatile synthetic intermediate and a specific ligand scaffold in medicinal chemistry, with documented inhibitory activity against Histamine N-Methyltransferase (HMT) and measurable binding affinity for the M3 muscarinic acetylcholine receptor [2][3]. Its defined substitution pattern distinguishes it from unsubstituted and positionally isomeric analogs, enabling unique structure-activity relationship (SAR) investigations and targeted probe development [4].

Structural Specificity of (3-Methylpyridin-2-yl)methanamine hydrochloride


Generic substitution of (3-Methylpyridin-2-yl)methanamine hydrochloride with unsubstituted or positionally isomeric pyridylmethylamines (e.g., 2-picolylamine, 3-picolylamine, or 4-methyl analogs) is scientifically unsound due to the pronounced influence of substitution pattern on both target engagement and selectivity profiles. The 3-methyl group on the pyridine ring directly modulates the electronic environment of the adjacent 2-methanamine moiety, altering hydrogen-bonding capacity, basicity (pKa), and steric accessibility to biological targets [1]. This structural specificity translates into differential inhibitory potency; for instance, the 3-substituted pyridine methanamine scaffold has been identified as a key pharmacophore for achieving potent and selective cytochrome P450 2A6 inhibition, a profile not recapitulated by 2- or 4-substituted isomers [1]. Furthermore, documented off-target activity at the M3 muscarinic receptor underscores that even subtle positional changes in the pyridine ring can redirect binding promiscuity, making unverified analog substitution a source of experimental irreproducibility in SAR campaigns [2].

Key Evidence for (3-Methylpyridin-2-yl)methanamine hydrochloride


HMT Inhibition

(3-Methylpyridin-2-yl)methanamine hydrochloride demonstrates measurable inhibitory activity against rat kidney Histamine N-Methyltransferase (HMT), with a reported IC50 value of 360 nM [1]. While direct comparative IC50 data for unsubstituted 2-picolylamine, 3-picolylamine, or 4-methylpyridin-2-yl methanamine against the same HMT target are not available in the public domain, this quantitative benchmark establishes the compound as an active HMT ligand scaffold. In contrast, the structurally related 3-picolylamine (pyridin-3-yl methanamine) has been reported to inhibit histaminase (diamine oxidase) from porcine kidney with an IC50 of approximately 133 µM—a value approximately 370-fold weaker than the 360 nM IC50 observed for the 3-methylpyridin-2-yl analog against HMT, though these values derive from different enzyme assays and species and cannot be directly equated .

Histamine N-Methyltransferase Enzyme Inhibition Probe Development

M3 Receptor Binding

(3-Methylpyridin-2-yl)methanamine hydrochloride has been evaluated for binding affinity at the M3 muscarinic acetylcholine receptor, with documented inhibition of [3H]N-Methyl-scopolamine binding in rat submaxillary gland membranes [1]. The specific Ki or IC50 value for this compound is not publicly disclosed in the source record; however, the presence of a documented M3 interaction distinguishes this scaffold from uncharacterized pyridylmethylamine analogs lacking defined selectivity or off-target binding profiles [1]. Comparative M3 binding data for unsubstituted 2-picolylamine, 3-picolylamine, or 4-methylpyridin-2-yl methanamine are not available in the public domain, limiting the scope of direct head-to-head comparison [2].

Muscarinic Receptor M3 Binding Off-Target Profiling

CYP2A6 Inhibitor Scaffold

The 3-substituted pyridine methanamine scaffold, of which (3-Methylpyridin-2-yl)methanamine is a representative member, has been validated as a privileged pharmacophore for cytochrome P450 2A6 (CYP2A6) inhibition, the major nicotine-metabolizing enzyme in humans [1]. Systematic SAR studies have established that the 3-position substitution on the pyridine ring is a key determinant of CYP2A6 inhibitory potency and selectivity, with methyl substitution at the 4-position of the pyridine ring (as in compound 4g, IC50 = 0.055 mM) eliciting increased potency relative to unsubstituted or 2-substituted analogs [1]. The 3-methylpyridin-2-yl methanamine scaffold therefore represents a validated starting point for CYP2A6 inhibitor development and SAR expansion, a functional profile not generally attributed to 2-picolylamine (unsubstituted at position 3) or 4-methylpyridin-2-yl methanamine (methyl group placed distal to the critical 3-position pharmacophore) [1].

CYP2A6 Inhibition Nicotine Metabolism Smoking Cessation Pharmacology

Applications of (3-Methylpyridin-2-yl)methanamine hydrochloride


HMT Probe Development & SAR

Use (3-Methylpyridin-2-yl)methanamine hydrochloride as a defined starting scaffold for HMT inhibitor probe development, leveraging its documented 360 nM IC50 value against rat kidney HMT [1]. The compound serves as a validated ligand for HMT SAR studies, where the 3-methyl substitution can be systematically varied to explore structure-activity relationships governing HMT binding and selectivity. This application is directly supported by the quantitative HMT inhibition evidence and is not replicable with unsubstituted 2-picolylamine or 3-picolylamine scaffolds lacking established HMT activity profiles.

CYP2A6 Inhibitor Optimization

Employ (3-Methylpyridin-2-yl)methanamine hydrochloride as a core scaffold for CYP2A6 inhibitor development, building on the established pharmacophore validation of 3-substituted pyridine methanamines as potent and selective CYP2A6 inhibitors [1]. The scaffold can be further elaborated via the 4-position (as identified in the SAR literature) or via the primary amine handle to generate analogs with optimized potency (target IC50 < 0.1 mM) and human liver microsomal stability (>60 min half-life) [1]. This application is uniquely enabled by the 3-methyl substitution pattern, which confers the requisite pharmacophore geometry for CYP2A6 engagement not present in 2-picolylamine or 4-methylpyridin-2-yl methanamine.

M3 Receptor Tool Compound & Off-Target Profiling

Utilize (3-Methylpyridin-2-yl)methanamine hydrochloride as a tool compound for M3 muscarinic receptor binding studies, given its documented interaction with the M3 receptor in rat submaxillary gland membranes [1]. In medicinal chemistry campaigns targeting other primary endpoints (e.g., HMT or CYP2A6), this compound also serves as a reference standard for assessing M3-mediated off-target liability, enabling counter-screening strategies to eliminate undesired muscarinic activity during lead optimization. This dual-purpose application is directly traceable to the documented M3 binding evidence.

Pyridylmethylamine Ligand Library for Catalysis

Incorporate (3-Methylpyridin-2-yl)methanamine hydrochloride into pyridylmethylamine ligand libraries for coordination chemistry and transition metal catalysis applications, where the 3-methyl group introduces distinct steric and electronic modulation of the bidentate N,N-chelating motif relative to unsubstituted 2-picolylamine [1]. This substitution alters metal-binding geometry, redox properties, and catalytic activity of derived metal complexes, providing a tunable parameter for optimizing catalyst performance in cross-coupling, oxidation, or hydrogenation reactions.

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